molecular formula C11H14O4S2 B2846780 1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate CAS No. 339018-79-0

1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate

Cat. No.: B2846780
CAS No.: 339018-79-0
M. Wt: 274.35
InChI Key: QMJFKWYJHITIEW-UHFFFAOYSA-N
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Description

1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]thiopyran derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.

    Sulfone-containing compounds: These compounds contain sulfone groups and exhibit similar chemical reactivity.

Uniqueness

1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S2/c1-7(2)10(12)15-9-4-6-17(13,14)11-8(9)3-5-16-11/h3,5,7,9H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJFKWYJHITIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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